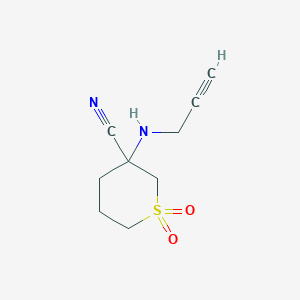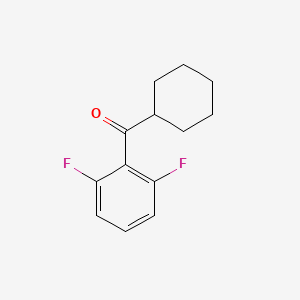
2',4,6'-Trifluorobiphenyl-3-carbaldehyde
Descripción general
Descripción
2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is an organic compound characterized by the presence of three fluorine atoms attached to a biphenyl structure with an aldehyde functional group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde typically involves the introduction of fluorine atoms into a biphenyl structure followed by the formylation of the aromatic ring. One common method includes the use of trifluoroborate salts in a Suzuki-Miyaura coupling reaction to introduce the trifluorobiphenyl moiety. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2’,4,6’-Trifluorobiphenyl-3-carboxylic acid.
Reduction: 2’,4,6’-Trifluorobiphenyl-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,4,6’-Trifluorobiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drug molecules.
Medicine: Explored for its role in the synthesis of biologically active compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as an electrophilic reagent, participating in reactions such as nucleophilic addition and substitution. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity .
Comparación Con Compuestos Similares
- 2’,4,6’-Trifluorobiphenyl-4-carbaldehyde
- 2’,4,6’-Trifluorobiphenyl-2-carbaldehyde
- 2’,4,6’-Trifluorobiphenyl-3-carboxylic acid
Comparison: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the 3-carbaldehyde derivative may exhibit different electronic and steric properties, affecting its behavior in chemical and biological systems .
Propiedades
IUPAC Name |
5-(2,6-difluorophenyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-5-4-8(6-9(10)7-17)13-11(15)2-1-3-12(13)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONXJEYPTKZAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluorophenyl)methoxy]acetic acid](/img/structure/B7894029.png)





![2-[1-(Propane-1-sulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B7894083.png)
![5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one](/img/structure/B7894088.png)




